molecular formula C12H17Cl2N5O2 B14721155 8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione CAS No. 6326-68-7

8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione

Cat. No.: B14721155
CAS No.: 6326-68-7
M. Wt: 334.20 g/mol
InChI Key: INNMOACNPGCTAA-UHFFFAOYSA-N
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Description

8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a purine base modified with bis(2-chloroethyl)amino and trimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the reaction of 1,3,7-trimethylxanthine with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Starting Materials: 1,3,7-trimethylxanthine and bis(2-chloroethyl)amine.

    Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation.

    Temperature and Time: The reaction mixture is typically heated to a temperature range of 50-70°C and stirred for several hours to ensure complete reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials.

    Automated Systems: Employing automated systems for precise control of reaction conditions, including temperature, pressure, and time.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the bis(2-chloroethyl)amino group.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution Products: Formation of new compounds with different functional groups replacing the chlorine atoms.

    Oxidation Products: Compounds with higher oxidation states or new functional groups.

    Hydrolysis Products: Cleavage products resulting from the breakdown of the bis(2-chloroethyl)amino group.

Scientific Research Applications

8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer due to its alkylating properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, particularly in rapidly dividing cells, making it effective in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Melphalan: Another alkylating agent used in cancer treatment.

    Chlorambucil: A nitrogen mustard derivative with similar alkylating properties.

    Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

8-[Bis(2-chloroethyl)amino]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to its purine base structure, which distinguishes it from other alkylating agents. This unique structure may contribute to its specific interactions with biological targets and its potential therapeutic applications.

Properties

CAS No.

6326-68-7

Molecular Formula

C12H17Cl2N5O2

Molecular Weight

334.20 g/mol

IUPAC Name

8-[bis(2-chloroethyl)amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C12H17Cl2N5O2/c1-16-8-9(17(2)12(21)18(3)10(8)20)15-11(16)19(6-4-13)7-5-14/h4-7H2,1-3H3

InChI Key

INNMOACNPGCTAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(CCCl)CCCl)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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